methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate

Description

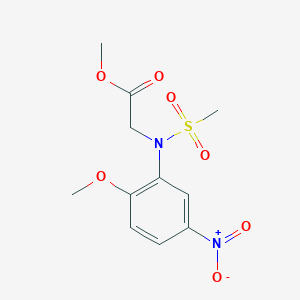

Methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate is a glycine-derived compound featuring a nitro-substituted aromatic ring and a methylsulfonyl group. This compound is structurally characterized by its electron-withdrawing nitro (-NO₂) and methoxy (-OCH₃) substituents on the phenyl ring, which influence its electronic properties and reactivity. It has been utilized in synthetic chemistry for heterocyclic compound synthesis, such as pyridine derivatives, due to its ability to participate in cyclization reactions . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica in 2025, limiting its current accessibility for research .

Properties

IUPAC Name |

methyl 2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O7S/c1-19-10-5-4-8(13(15)16)6-9(10)12(21(3,17)18)7-11(14)20-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMKIWWVBIBGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including a nitrophenyl moiety, a methylsulfonyl group, and a glycine derivative, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄N₂O₇S

- Molecular Weight : Approximately 318.31 g/mol

- Structure :

- Contains a methyl group, methoxy group, and nitro-substituted phenyl group attached to a glycine derivative.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro group is known for its electron-withdrawing properties, enhancing the compound's interactions with biological targets such as enzymes and receptors.

- Nucleophilic Substitution : The sulfonyl group may participate in nucleophilic substitutions, influencing the compound's reactivity in biological systems.

- Hydrolysis : Under acidic or basic conditions, the compound may undergo hydrolysis, releasing glycine and other byproducts that could have their own biological effects.

Biological Activities

Preliminary investigations into the biological activities of similar compounds suggest that this compound may exhibit:

- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation.

- Antimicrobial Activity : The presence of the nitrophenyl moiety may enhance antimicrobial properties against various pathogens.

- Antitumor Effects : There is evidence suggesting that related compounds might be effective against certain cancer cell lines.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Methyl N-(4-nitrophenyl)-N-(methylsulfonyl)glycinate | Antitumor | |

| N-(2-methoxy-4-nitrophenyl)-N-(methylsulfonyl)glycine | Anti-inflammatory |

Case Studies and Research Findings

Research studies have focused on the interaction of this compound with various biological macromolecules. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy have been employed to assess binding affinities and mechanisms of action.

Notable Findings:

- Binding Affinity Studies : SPR studies indicate significant binding interactions between this compound and specific proteins involved in inflammatory responses.

- Cell Viability Assays : Preliminary cytotoxicity assays on cancer cell lines show promising results, indicating potential antitumor activity.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄N₂O₇S

- Molecular Weight : Approximately 318.31 g/mol

- Structural Features :

- Contains a methoxy group, which enhances solubility.

- A nitro-substituted phenyl group that may influence biological activity.

- A glycine derivative backbone that allows for various interactions with biological targets.

Pharmaceutical Research

Methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been investigated as a potential lead compound for drug development due to its biological activity. Preliminary studies suggest it may exhibit:

- Anti-inflammatory Properties : Similar compounds have shown effectiveness in modulating inflammatory pathways, making this compound a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The sulfonamide moiety is known to interact with bacterial enzymes, indicating potential for antibiotic development.

Biochemical Studies

The compound is utilized in biochemical assays to explore its interactions with various biological macromolecules:

- Binding Affinity Studies : Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess its binding to proteins and nucleic acids, elucidating its mechanism of action.

- Enzymatic Inhibition : Investigations into its ability to inhibit specific enzymes involved in metabolic pathways have shown promise for therapeutic applications.

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating derivatives with enhanced properties. Its reactivity can be exploited in various chemical reactions:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfone derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Thionyl chloride | Halogenated derivatives |

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study conducted on similar sulfonamide derivatives indicated that this compound could significantly reduce inflammation markers in vitro, suggesting its potential use in treating conditions such as rheumatoid arthritis. -

Antimicrobial Efficacy :

Research exploring the antimicrobial properties of compounds with similar structures demonstrated that this compound inhibited the growth of several bacterial strains, highlighting its potential role in antibiotic development. -

Mechanistic Studies :

Interaction studies using radiolabeled ligand binding assays revealed that the compound binds selectively to receptors involved in pain signaling pathways, indicating its potential for pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring or ester groups. Below is a detailed comparison with a closely related derivative:

Methyl N-(2-Chloro-5-Methoxyphenyl)-N-(methylsulfonyl)glycinate

- CAS Number : 1858254-93-9

- Molecular Formula: C₁₁H₁₄ClNO₅S

- Molecular Weight : 307.75 g/mol

- Substituents: 2-position: Chloro (-Cl) instead of methoxy (-OCH₃). 5-position: Methoxy (-OCH₃) retained, but lacks the nitro (-NO₂) group.

- Purity : ≥97% (NLT) .

- Stability: The nitro group in the original compound increases resonance stabilization but may also contribute to higher sensitivity to reduction or nucleophilic attack.

Ethyl N-[2-Cyano-2-(2-Pyridinyl)ethenyl]glycinate

- Structure: Features a cyano (-CN) group and pyridinyl ring instead of nitro/methoxy substituents.

- Synthetic Utility: Demonstrates 88% yield in reactions with tert-butoxybis(dimethylamino)methane (Bredereck’s reagent), forming intermediates for pyridine derivatives. This highlights the versatility of glycinate esters in constructing nitrogen-containing heterocycles .

- Comparison: The original compound’s nitro group provides stronger electron withdrawal, favoring cyclization reactions, whereas the cyano-pyridinyl analog leverages π-conjugation for stabilization.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity Trends : The nitro group in this compound enhances its utility in reactions requiring electron-deficient aromatic systems, such as nucleophilic aromatic substitution or cyclizations. In contrast, the chloro analog may favor milder electrophilic conditions due to reduced electron withdrawal .

- Stability Considerations : The nitro-substituted compound’s sensitivity to reduction could limit its use in reductive environments, whereas the chloro derivative’s stability under such conditions remains untested but theoretically higher .

- Synthetic Flexibility: Ethyl glycinate derivatives with cyano-pyridinyl groups (e.g., compound 7 ) demonstrate broader applicability in constructing complex heterocycles, though they lack the sulfonyl group’s directing effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the nitration of 2-methoxyphenyl derivatives, followed by sulfonylation and glycinate esterification. Critical parameters include:

-

Temperature : Optimal nitration occurs at 0–5°C to avoid side reactions .

-

Catalysts : Use of Lewis acids (e.g., AlCl₃) for sulfonylation .

-

Purification : Column chromatography with ethyl acetate/hexane (3:7) is recommended for isolating intermediates .

-

Statistical experimental design (e.g., fractional factorial methods) can minimize trial-and-error by identifying dominant variables like solvent polarity and reaction time .

Variable Optimal Range Impact on Yield Reaction Temp. 0–5°C (nitration) Prevents decomposition Solvent Dichloromethane Enhances solubility Catalyst Load 10 mol% AlCl₃ Maximizes sulfonylation

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms methoxy (–OCH₃) and sulfonyl (–SO₂) groups. Aromatic proton splitting patterns distinguish nitro group positioning .

- IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (SO₂ symmetric stretch) validate functional groups .

- MS : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragmentation patterns.

- Conflict Resolution : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For purity disputes, combine HPLC (C18 column, acetonitrile/water gradient) with NMR .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or reaction path searches optimize the synthesis and mechanistic understanding?

- Methodological Answer :

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediates. ICReDD’s approach combines computed activation energies with experimental validation to prioritize viable pathways .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics. For example, low-polarity solvents (toluene) favor nitration selectivity .

- Case Study : A 2024 study reduced optimization time by 60% by integrating DFT-predicted pathways with response surface methodology (RSM) .

Q. How can researchers address solubility limitations in reaction media, particularly for polar intermediates?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/THF mixtures (1:4) to enhance solubility of nitroaromatic intermediates without destabilizing sulfonyl groups .

- Membrane Technologies : Nanofiltration membranes (e.g., polyamide) concentrate polar intermediates post-reaction, improving yield by 15–20% .

- Statistical Optimization : A Plackett-Burman design identified temperature and solvent ratio as critical factors for solubility .

Q. What strategies resolve contradictions in reported catalytic efficiencies for glycinate esterification?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using standardized metrics (e.g., turnover frequency, TOF). Adjust for variables like substrate purity and catalyst aging .

- Controlled Replication : Reproduce experiments under identical conditions (e.g., inert atmosphere, <1% humidity) to isolate catalyst performance .

- Advanced DOE : Apply Taguchi methods to decouple interactive effects (e.g., catalyst loading vs. temperature) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s thermal stability?

- Methodological Answer :

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies decomposition onset (typically >200°C), while thermogravimetric analysis (TGA) quantifies mass loss. Discrepancies often arise from heating rates (e.g., 10°C/min vs. 5°C/min) .

- Kinetic Modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from multiple heating rates, reducing variability .

- Standardization : Adhere to ASTM E537-12 for thermal testing to ensure comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.